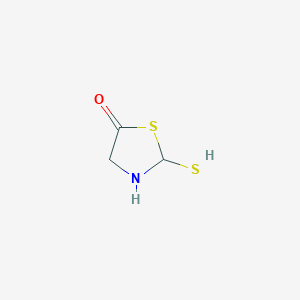

2-Mercapto-5-thiazolidone; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Mercapto-5-thiazolidone is a thiazole derivative . It is also known as 2-Thio-5-thiazolidone .

Synthesis Analysis

The synthesis of 2-Mercapto-5-thiazolidone involves various methods. One such method involves the use of 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo .Molecular Structure Analysis

The molecular formula of 2-Mercapto-5-thiazolidone is C3H3NOS2 . It has a molecular weight of 133.18 .Chemical Reactions Analysis

2-Mercapto-5-thiazolidone participates in various chemical reactions. For instance, it has been shown to undergo S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring . Thermolysis of 2-Mercapto-5-thiazolidone shows a complex fragmentation pattern forming HNCS, CH3NCS, HCN, and CS2 .Physical And Chemical Properties Analysis

2-Mercapto-5-thiazolidone is a solid at 20°C . It is typically stored under inert gas at a temperature below 0°C . It appears as a white to orange to green powder or crystal .Scientific Research Applications

Organic Synthesis

Thiazolidine motifs, including 2-Mercaptothiazolidin-5-one, behave as a bridge between organic synthesis and medicinal chemistry . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Medicinal Chemistry

Thiazolidine derivatives, including 2-Mercaptothiazolidin-5-one, have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Anticancer Activity

Thiazolidinones, including 2-Mercaptothiazolidin-5-one, have been found to possess anticancer properties . This makes them potential candidates for the development of new anticancer drugs.

Antidiabetic Activity

Thiazolidinones are also known for their anti-diabetic properties . This makes them a potential scaffold for the development of new anti-diabetic therapeutic agents.

Antimicrobial Activity

2-Mercaptothiazolidin-5-one and its derivatives have shown antimicrobial properties , making them potential candidates for the development of new antimicrobial drugs.

Antiviral Activity

Thiazolidinones have also been found to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Anti-inflammatory and Anticonvulsant Activities

Thiazolidinones, including 2-Mercaptothiazolidin-5-one, have been found to possess anti-inflammatory and anticonvulsant properties . This makes them potential candidates for the development of new anti-inflammatory and anticonvulsant drugs.

Green Chemistry

Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . This makes 2-Mercaptothiazolidin-5-one a valuable compound in the field of green chemistry.

Mechanism of Action

Target of Action

2-Mercaptothiazolidin-5-one, also known as 2-sulfanyl-1,3-thiazolidin-5-one or 2-Mercapto-5-thiazolidone, is a compound that has been studied for its potential biological applications

Mode of Action

Thiazolidine motifs, which include 2-mercaptothiazolidin-5-one, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine motifs, including 2-Mercaptothiazolidin-5-one, are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity

Result of Action

Thiazolidine derivatives, including 2-mercaptothiazolidin-5-one, are known to exhibit diverse therapeutic and pharmaceutical activity

properties

IUPAC Name |

2-sulfanyl-1,3-thiazolidin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS2/c5-2-1-4-3(6)7-2/h3-4,6H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWNUSLCCKYJSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(N1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)

![3-Methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6328992.png)

![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)

![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)

![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)